Ioflupane F-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

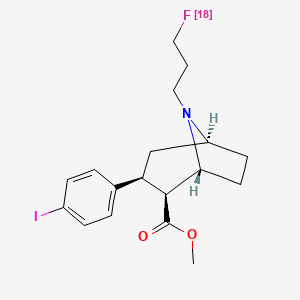

Ioflupane F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorinated derivative of ioflupane, which is a cocaine analogue. The compound is designed to bind selectively to the dopamine transporter (DAT) in the brain, making it useful for imaging and diagnosing neurological conditions such as Parkinson’s disease and other disorders involving dopaminergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane F-18 involves the introduction of the radioactive isotope fluorine-18 into the molecular structure of ioflupane. The process typically starts with the precursor compound, which undergoes nucleophilic substitution to introduce the fluorine-18 isotope. The reaction conditions often require the use of a radiolabeling module, which facilitates the incorporation of fluorine-18 under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and reproducibility. The process includes the production of fluorine-18 via a cyclotron, followed by its incorporation into the precursor compound. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure it meets the required standards for clinical use .

Chemical Reactions Analysis

Types of Reactions: Ioflupane F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions .

Common Reagents and Conditions: The synthesis of this compound typically involves the use of reagents such as potassium carbonate and kryptofix 2.2.2, which facilitate the nucleophilic substitution reaction. The reaction is carried out in a radiolabeling module under controlled temperature and pressure conditions .

Major Products Formed: The major product formed during the synthesis of this compound is the radiolabeled compound itself. The purity and specific activity of the final product are critical parameters that are carefully monitored during the production process .

Scientific Research Applications

Ioflupane F-18 has a wide range of applications in scientific research, particularly in the fields of neurology and nuclear medicine. Some of its key applications include:

Neurological Imaging: this compound is used in PET imaging to visualize the distribution of dopamine transporters in the brain.

Drug Development: The compound is used in preclinical and clinical studies to evaluate the efficacy of new drugs targeting the dopaminergic system.

Research on Dopaminergic Neurons: this compound is used to study the function and distribution of dopaminergic neurons in various neurological conditions.

Mechanism of Action

Ioflupane F-18 exerts its effects by binding selectively to the dopamine transporter (DAT) in the brain. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By binding to DAT, this compound allows for the visualization of dopaminergic neurons using PET imaging. The radioactive decay of fluorine-18 emits positrons, which are detected by the PET scanner to create detailed images of the brain .

Comparison with Similar Compounds

Ioflupane I-123: Another radiopharmaceutical used for imaging dopamine transporters, but it uses iodine-123 as the radioactive isotope.

Fluorodopa F-18: A fluorinated form of L-DOPA used in PET imaging to visualize dopaminergic nerve terminals.

Uniqueness of Ioflupane F-18: this compound is unique in its high affinity and selectivity for the dopamine transporter, making it an excellent tool for imaging dopaminergic neurons. Its use of fluorine-18 allows for high-resolution PET imaging, which is advantageous over other imaging modalities .

Properties

CAS No. |

186381-69-1 |

|---|---|

Molecular Formula |

C18H23FINO2 |

Molecular Weight |

430.3 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-8-(3-(18F)fluoranylpropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i19-1 |

InChI Key |

HXWLAJVUJSVENX-LNYNZGDVSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCC[18F])C[C@@H]1C3=CC=C(C=C3)I |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.